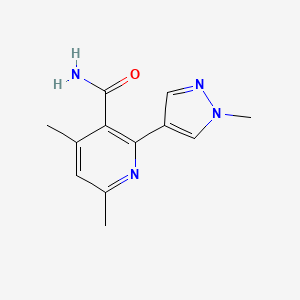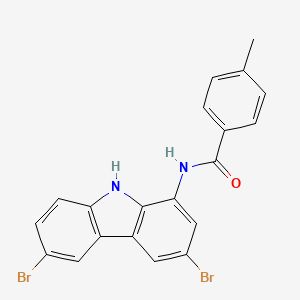
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (DMN) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinamide and has been studied for its biochemical and physiological effects.
作用機序
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately, cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has also been shown to inhibit the activity of other PARP family members, such as PARP-2 and tankyrase-1.
Biochemical and Physiological Effects
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In addition, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized in the lab and is relatively stable. However, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. Another area of interest is the investigation of the potential applications of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in combination with other therapies, such as immunotherapy and targeted therapy. Furthermore, the neuroprotective effects of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide need to be further explored in animal models and clinical trials. Finally, the development of new methods for the delivery of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to improve its bioavailability and solubility is also an important area of research.
Conclusion
In conclusion, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide) is a chemical compound with potential applications in scientific research. It has been shown to inhibit the activity of PARP-1 and other PARP family members, leading to cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has potential applications in cancer therapy and neurodegenerative diseases. However, further research is needed to fully explore its potential applications and limitations.
合成法
The synthesis of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide involves the reaction of 4,6-dimethyl-2-nicotinoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from ethanol to obtain 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide as a white crystalline solid.
科学的研究の応用
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 has been suggested as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
4,6-dimethyl-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)15-11(10(7)12(13)17)9-5-14-16(3)6-9/h4-6H,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEVXVCFCIYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)